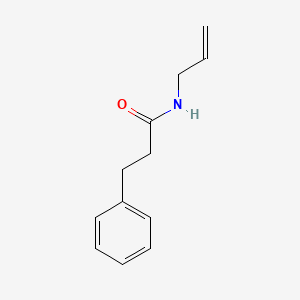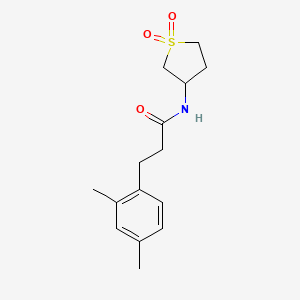
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide, also known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTB belongs to the class of thiolactams, which are known for their diverse biological activities.
Wirkmechanismus
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. This dual mechanism of action makes 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant activity. 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for biochemical and pharmacological studies. 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide is also stable under physiological conditions, allowing for its use in in vitro and in vivo experiments. However, 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has several potential future directions for research. One possible direction is to investigate its therapeutic potential in the treatment of inflammatory diseases and cancer. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, the development of 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the use of 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethylphenyl isothiocyanate with 3-mercaptopropionic acid in the presence of a base. The reaction yields 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-11-3-4-13(12(2)9-11)5-6-15(17)16-14-7-8-20(18,19)10-14/h3-4,9,14H,5-8,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNWTVQHXURXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)NC2CCS(=O)(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

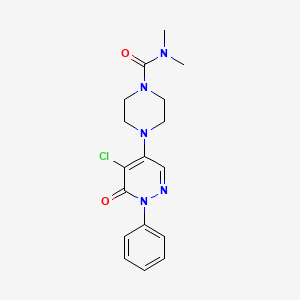
![2-[benzyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546491.png)
![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)
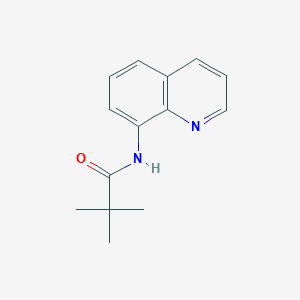
![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)
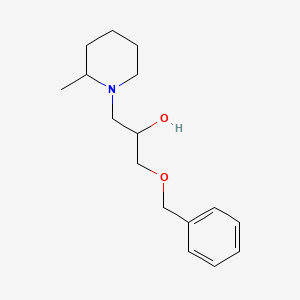
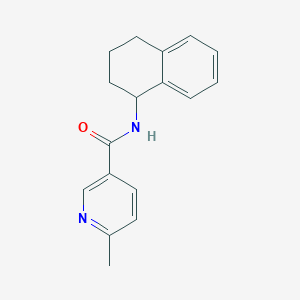
![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)
![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)
